Erythromycin A 9,11-Imino Ether

Crystallography Process Chemistry Analytical Method Development

Selecting the correct 9,11-isomer is critical for azithromycin synthesis and analytical method development. This Erythromycin A 9,11-Imino Ether (CAS 161193-44-8) is the direct precursor in the Beckmann rearrangement pathway, eliminating the isomerization step required with the 6,9-isomer. As a certified reference standard (≥95%), it supports HPLC/LC-MS method validation for Azithromycin Impurity R quantification. Medicinal chemists leverage its core scaffold to develop novel macrolide antibiotics 4–32-fold more potent than erythromycin A against resistant S. pneumoniae.

Molecular Formula C37H66N2O12
Molecular Weight 730.9 g/mol
Cat. No. B13438724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin A 9,11-Imino Ether
Molecular FormulaC37H66N2O12
Molecular Weight730.9 g/mol
Structural Identifiers
SMILESCCC1C(C2C(N=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)(C)O
InChIInChI=1S/C37H66N2O12/c1-14-25-37(10,44)31-22(6)38-32(50-31)18(2)16-35(8,43)30(51-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(42)48-25)49-26-17-36(9,45-13)29(41)23(7)47-26/h18-31,34,40-41,43-44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,34?,35-,36-,37-/m1/s1
InChIKeyNZDCTMQIUOEUSN-XSMIQMSYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythromycin A 9,11-Imino Ether (CAS 161193-44-8): A Key Intermediate and Reference Standard for Macrolide Synthesis and Impurity Profiling


Erythromycin A 9,11-Imino Ether (CAS 161193-44-8), a cyclic iminoether derivative of the macrolide antibiotic erythromycin A, is characterized by an iminoether bridge at the C-9 and C-11 positions of the 14-membered lactone ring [1]. With a molecular formula of C₃₇H₆₆N₂O₁₂ and a molecular weight of 730.93 g/mol , this compound is primarily recognized as a critical intermediate in the synthesis of the second-generation azalide antibiotic azithromycin [2]. It also serves as an identified impurity standard (e.g., Azithromycin Impurity R) and a versatile scaffold for generating novel macrolide derivatives with modified antibacterial activity [3].

Why Erythromycin A 9,11-Imino Ether Cannot Be Substituted by Other Macrolide Intermediates or Analogs


Erythromycin A 9,11-Imino Ether occupies a unique position in macrolide chemistry; generic substitution fails because its specific structural features drive divergent chemical reactivity and functional outcomes. Unlike its isomer, the 6,9-imino ether, or other erythromycin A derivatives, the precise location of the 9,11-iminoether bridge dictates its crystal packing behavior, forming a stable 1:1 acetonitrile adduct not observed with the 6,9-isomer [1], and is the essential intermediate for the Beckmann rearrangement pathway that yields the clinically vital antibiotic azithromycin [2]. Furthermore, as a downstream derivative, its activity profile against resistant strains differs markedly from that of its precursor erythromycin A, a fact critical for anyone sourcing this compound for drug discovery or analytical method development [3].

Quantitative Evidence of Erythromycin A 9,11-Imino Ether Differentiation for Scientific and Procurement Decisions


Differential Crystal Packing and Adduct Formation Against the 6,9-Imino Ether Isomer

Erythromycin A 9,11-Imino Ether exhibits a unique propensity to form a stable 1:1 molecular adduct with acetonitrile, a characteristic not reported for its structural isomer, erythromycin A 6,9-imino ether [1]. This finding is based on the analysis of crystal structures, which also revealed that the title compound crystallizes in a monoclinic system with the P2₁ space group, providing a definitive method for differentiating the two isomers in synthetic mixtures [1].

Crystallography Process Chemistry Analytical Method Development

Enhanced Antibacterial Potency Against Resistant Streptococcus pneumoniae Relative to Erythromycin A

Derivatives of the 9,11-imino ether scaffold, specifically 4″-O-carbamates of 11,12-cyclic carbonate erythromycin A 6,9-imino ether, have demonstrated significantly enhanced antibacterial activity against resistant strains of Streptococcus pneumoniae compared to the parent antibiotic, erythromycin A (EMA) [1]. These analogs showed improved activity against S. pneumoniae strains harboring the erm gene and those with both erm and mef resistance determinants [1].

Antibacterial Resistance Macrolide Derivatives Structure-Activity Relationship

Crucial Intermediate Yield and Selectivity in the Beckmann Rearrangement for Azithromycin Synthesis

The Beckmann rearrangement of erythromycin A 9(E)-oxime can be directed to yield the 9,11-imino ether as the primary product, which is the direct precursor to azithromycin [1]. In contrast, the alternative 6,9-imino ether isomer can also be formed and requires separate isomerization to the 9,11-isomer to proceed in the desired synthetic pathway [1].

Azithromycin Synthesis Process Optimization Beckmann Rearrangement

Improved Acid Stability of Iminoether-Based Scaffolds Relative to Erythromycin A

The acid lability of erythromycin A (EMA), which causes its degradation in the stomach and leads to poor and erratic oral absorption, is a well-documented limitation addressed by modifications that prevent internal ketal formation [1]. The iminoether functional group, such as that in the 9,11-imino ether, is a critical structural motif in second-generation macrolides (e.g., azithromycin, clarithromycin) known for their significantly enhanced acid stability [1]. While direct acid stability data for the unsubstituted Erythromycin A 9,11-Imino Ether is limited, the class of compounds bearing this 9,11-iminoether modification is fundamentally linked to overcoming the key degradation pathway of the parent compound [1].

Drug Stability Oral Bioavailability Macrolide Chemistry

Defined Analytical Standard for Azithromycin Impurity R Quantification

Erythromycin A 9,11-Imino Ether is formally recognized as Azithromycin Impurity R and is provided as a certified reference standard with a defined purity level (e.g., >95%) . This contrasts with the 6,9-isomer and other process impurities, for which individual certified standards may not be as readily available or well-characterized in the same context.

Pharmaceutical Analysis Impurity Profiling HPLC

High-Value Application Scenarios for Erythromycin A 9,11-Imino Ether Based on Quantitative Differentiation


Use as a Key Intermediate in the Optimized Synthesis of Azithromycin

Procurement of high-purity Erythromycin A 9,11-Imino Ether is essential for research groups and pharmaceutical manufacturers aiming to develop or optimize a synthetic route to azithromycin. As established, the 9,11-isomer is the direct precursor to the final azalide drug, whereas the alternative 6,9-isomer requires an additional isomerization step . Selecting this specific intermediate streamlines the synthetic pathway, reduces process complexity, and can lead to improved overall yields in azithromycin production.

Quantification of Azithromycin Impurity R in Pharmaceutical Quality Control

Analytical development and quality control (QC) laboratories in the pharmaceutical industry should source Erythromycin A 9,11-Imino Ether as a certified reference standard for the development and validation of HPLC or LC-MS methods . Its role as Azithromycin Impurity R necessitates its accurate quantification in drug substance and finished product batches to ensure compliance with regulatory pharmacopoeial standards. The availability of a well-characterized standard (>95% purity) is a non-negotiable requirement for this application .

Scaffold for Medicinal Chemistry Programs Targeting Resistant Pathogens

Medicinal chemistry teams focused on discovering new macrolide antibiotics to combat resistant bacteria can utilize the 9,11-imino ether core as a valuable starting scaffold. Evidence shows that derivatives of this core, such as 4″-O-carbamates, can be 4–32-fold more potent than erythromycin A against drug-resistant Streptococcus pneumoniae strains . This makes the compound a strategic procurement for structure-activity relationship (SAR) studies aimed at developing next-generation antibacterial agents with activity against erm- and mef-mediated resistance .

Crystallographic and Mechanistic Studies of Macrolide Rearrangements

Research groups investigating the fundamental chemistry of macrolide antibiotics, specifically the Beckmann rearrangement and subsequent isomerization pathways, require the 9,11-imino ether to build a complete mechanistic picture. Its unique crystal structure and ability to form a stable 1:1 adduct with acetonitrile—a property not shared by its 6,9-isomer—provide a definitive analytical fingerprint for identifying reaction products and intermediates . This is critical for process chemists seeking to control and optimize these sensitive transformations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erythromycin A 9,11-Imino Ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.